![molecular formula C8H8N2 B1330368 7-Methylimidazo[1,2-a]pyridine CAS No. 874-39-5](/img/structure/B1330368.png)

7-Methylimidazo[1,2-a]pyridine

概要

説明

7-Methylimidazo[1,2-a]pyridine (7-MIP) is an important organic molecule that has a wide range of applications in both scientific research and industry. 7-MIP is a heterocyclic aromatic compound that is structurally related to the imidazole family of compounds. It is a colorless, volatile, and water-soluble compound that has a unique chemical structure and properties. 7-MIP is used in a variety of scientific and industrial applications, such as in the synthesis of pharmaceuticals, in the synthesis of dyes and pigments, and in the production of food additives.

科学的研究の応用

Synthesis Techniques

- Water-Mediated Hydroamination : An innovative technique for synthesizing methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst has been reported. This process also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline effectively under similar conditions. A distinct method involves Ag-catalyzed intramolecular aminooxygenation in acetonitrile, producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Mohan, Rao, & Adimurthy, 2013).

Anticancer Research

- Selenylated Imidazo[1,2-a]pyridines for Breast Cancer Chemotherapy : A novel series of selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells. These compounds, particularly IP-Se-05 and IP-Se-06, exhibit high cytotoxicity for MCF-7 cells and induce cell death by apoptosis. They have been found effective in inhibiting cell proliferation and causing DNA cleavage (Almeida et al., 2018).

Fluorescent Properties

- Fluorescent Organic Compounds : Research into fluorescent organic compounds has led to the synthesis of 20 derivatives of imidazo[1,2-a]pyridine. These derivatives maintain the fluorescent properties of the parent compound and have been found to provide thermally stable solid compounds. This study is significant in the context of finding novel fluorescent organic materials (Tomoda et al., 1999).

Antimicrobial Agents

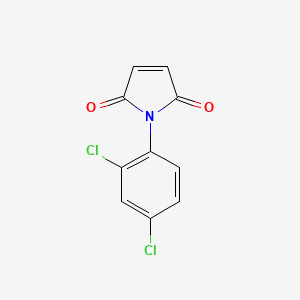

- Dihydroimidazo[1,2-a]pyridines and 4-Thiazolidinone Derivatives : New derivatives synthesized from maleimide were studied for their antibacterial and antifungal activities. Some of these compounds showedmore potent effects than reference drugs against certain pathogens, highlighting their potential as new classes of antimicrobial agents (Salhi et al., 2020).

Antiulcer Activities

- Imidazo[1,2-a]pyridinylethylbenzoxazoles : A series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives was synthesized and tested for histamine H2-receptor antagonist properties, gastric antisecretory, and antiulcer activities. Certain derivatives showed promising pharmacological activities, indicating their potential as antiulcer agents (Katsura et al., 1992).

Insecticidal Properties

- Neonicotinoids Analogues of Hexahydroimidazo[1,2-alpha]pyridine : Research on neonicotinoids has led to the synthesis of hexahydroimidazo[1,2-alpha]pyridine analogues, modified at different positions, to evaluate their insecticidal activities. Certain modifications, particularly introducing methyl or ethyl at the 7-position, significantly increased insecticidal activities, showing potential in pest control applications (Shao et al., 2008).

将来の方向性

The synthesis of imidazo[1,2-a]pyridines, including 7-Methylimidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . Future research will likely continue to explore new synthetic pathways and potential pharmaceutical applications of this compound.

作用機序

Target of Action

7-Methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . They have also been explored for their potential as covalent anticancer agents .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tb . They have also been utilized as the core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors .

Biochemical Pathways

Given its reported activity against mdr-tb and xdr-tb , it can be inferred that it likely interacts with the biochemical pathways associated with these diseases.

Result of Action

Given its reported activity against mdr-tb and xdr-tb , it can be inferred that it likely has a significant impact on the bacterial cells causing these diseases.

生化学分析

Biochemical Properties

The direct functionalization of 7-Methylimidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of its derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for certain cell types . Its effects were further clarified by a series of cellular, biochemical, and molecular docking experiments .

Molecular Mechanism

The molecular mechanism of this compound involves radical reactions for the direct functionalization of the compound through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

特性

IUPAC Name |

7-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDUNRGHZFBKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236321 | |

| Record name | 7-Methylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-39-5 | |

| Record name | 7-Methylimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

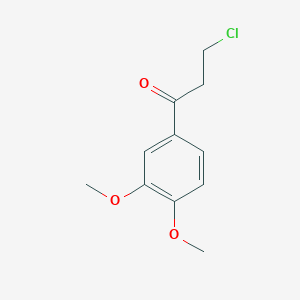

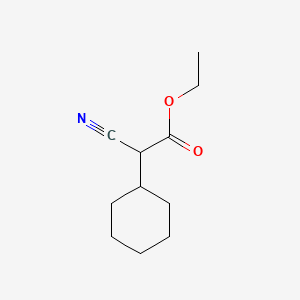

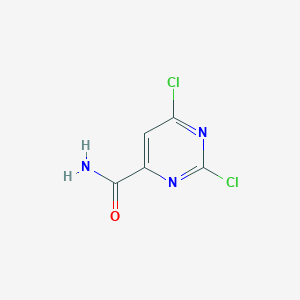

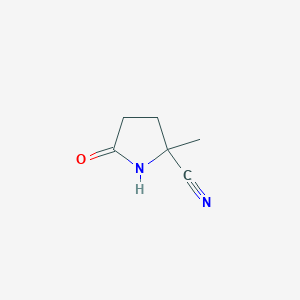

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 7-Methylimidazo[1,2-a]pyridine have any reported biological activity?

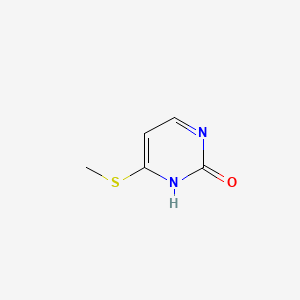

A2: While the provided abstracts don't delve into the specific biological activity of this compound itself, a derivative, YL-IPA08 (N-ethyl-N-(2-pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide hydrochloride), exhibits promising anxiolytic-like effects []. This derivative acts as a potent and selective ligand for the translocator protein (18 kDa) (TSPO), implicated in neurosteroidogenesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)